molecular formula C8H11ClN2O B1610609 2-Methoxy-benzamidine CAS No. 51818-19-0

2-Methoxy-benzamidine

Cat. No.: B1610609
CAS No.: 51818-19-0
M. Wt: 186.64 g/mol
InChI Key: UYPHFBKQVOALNA-UHFFFAOYSA-N
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Description

2-Methoxy-benzamidine is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an amidine group (-C(=NH)NH2) attached to the same ring

Mechanism of Action

Target of Action

Benzimidazole derivatives, which are structurally similar to 2-methoxy-benzamidine, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

It’s worth noting that benzimidazole derivatives have been shown to substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biochemical activity of these targets.

Biochemical Pathways

This compound may affect the Hedgehog (Hh) signaling pathway, as suggested by studies on 2-methoxybenzamide derivatives . The Hh pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Abnormal activation of the Hh pathway can facilitate tumorigenesis and metastasis .

Pharmacokinetics

Benzamidines, a class of compounds to which this compound belongs, are known to be prominent pharmacophores in several classes of drugs, including anti-infectives . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

Benzimidazole derivatives have been shown to have a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . It’s plausible that this compound might have similar effects.

Action Environment

The presence of electron-donating groups (oh, ome, –nme 2, –o–ch 2 –c 6 h 5) has been shown to significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups (–no 2, –cf 3) decreased the ability of inhibition . This suggests that the chemical environment could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-benzamidine typically involves the reaction of 2-methoxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the nitrile group to an amidine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-benzamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the amidine group provides strong binding affinity to enzyme active sites .

Properties

IUPAC Name

2-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKBLRSZGQAWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-19-0
Record name 2-Methoxy-benzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner similar to that described for the preparation of 2-n-propoxybenzamidine hydrochloride in Preparation 7, 2-methoxybenzamindine hydrochloride, m.p. 150°-152° was prepared from 2-methoxybenzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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